molecular formula C20H20N4O3 B10974934 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide

Cat. No.: B10974934
M. Wt: 364.4 g/mol
InChI Key: BAAJJMVUJKKMFJ-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C₁₃H₁₇N₃. Its systematic name is 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of Pyrazole Ring

    • Start with 3,5-dimethylpyrazole.
    • Introduce the 4-methylbenzyl group (tolylmethyl) at the 1-position using appropriate reagents.
    • Nitrate the compound to obtain the 3-nitrobenzamide group.
  • Final Steps

    • Convert the nitro group to an amine by reduction.
    • Formulate the final compound by attaching the amine group to the pyrazole ring.

Industrial Production:

Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction:

    Common Reagents and Conditions:

Major Products:

  • The primary product is the compound itself, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Studied for therapeutic properties (e.g., anti-inflammatory, antimicrobial).

    Industry: May serve as an intermediate in pharmaceutical or agrochemical production.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are no direct analogs of this compound, we can compare it to related structures:

    3,5-Dimethylpyrazole: The parent compound without the benzyl group.

    3-Nitrobenzamide: A compound with a similar nitrobenzamide moiety but lacking the pyrazole ring.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C20H20N4O3/c1-13-7-9-16(10-8-13)12-23-15(3)19(14(2)22-23)21-20(25)17-5-4-6-18(11-17)24(26)27/h4-11H,12H2,1-3H3,(H,21,25)

InChI Key

BAAJJMVUJKKMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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